molecular formula C20H24N4OS B12032526 3-(4-Tert-butylphenyl)-5-((3-methoxybenzyl)thio)-4H-1,2,4-triazol-4-ylamine CAS No. 678157-89-6

3-(4-Tert-butylphenyl)-5-((3-methoxybenzyl)thio)-4H-1,2,4-triazol-4-ylamine

Cat. No.: B12032526
CAS No.: 678157-89-6
M. Wt: 368.5 g/mol
InChI Key: FRJDIMNUDCUSAB-UHFFFAOYSA-N
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Description

3-(4-Tert-butylphenyl)-5-((3-methoxybenzyl)thio)-4H-1,2,4-triazol-4-ylamine is a complex organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Tert-butylphenyl)-5-((3-methoxybenzyl)thio)-4H-1,2,4-triazol-4-ylamine typically involves multiple steps, starting with the preparation of the triazole ring. One common method involves the cyclization of appropriate hydrazine derivatives with carbon disulfide, followed by alkylation and subsequent functional group modifications to introduce the tert-butylphenyl and methoxybenzylthio groups.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(4-Tert-butylphenyl)-5-((3-methoxybenzyl)thio)-4H-1,2,4-triazol-4-ylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

Chemistry

In chemistry, 3-(4-Tert-butylphenyl)-5-((3-methoxybenzyl)thio)-4H-1,2,4-triazol-4-ylamine is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound may be studied for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action and potential therapeutic applications.

Medicine

In medicine, derivatives of triazole compounds are often explored for their pharmacological properties. This compound may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.

Industry

In the industrial sector, this compound may be used in the production of specialty chemicals, agrochemicals, or materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(4-Tert-butylphenyl)-5-((3-methoxybenzyl)thio)-4H-1,2,4-triazol-4-ylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring and other functional groups within the molecule play a crucial role in binding to these targets, modulating their activity, and exerting the compound’s effects. The exact pathways and molecular targets depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Tert-butylphenyl)-4H-1,2,4-triazol-4-ylamine
  • 5-((3-Methoxybenzyl)thio)-4H-1,2,4-triazol-4-ylamine
  • 3-(4-Tert-butylphenyl)-5-((3-methoxybenzyl)thio)-4H-1,2,4-triazole

Uniqueness

Compared to similar compounds, 3-(4-Tert-butylphenyl)-5-((3-methoxybenzyl)thio)-4H-1,2,4-triazol-4-ylamine stands out due to the presence of both the tert-butylphenyl and methoxybenzylthio groups. These groups contribute to its unique chemical properties, reactivity, and potential applications. The combination of these functional groups within a single molecule allows for a broader range of chemical reactions and interactions, making it a valuable compound for scientific research and industrial applications.

Properties

CAS No.

678157-89-6

Molecular Formula

C20H24N4OS

Molecular Weight

368.5 g/mol

IUPAC Name

3-(4-tert-butylphenyl)-5-[(3-methoxyphenyl)methylsulfanyl]-1,2,4-triazol-4-amine

InChI

InChI=1S/C20H24N4OS/c1-20(2,3)16-10-8-15(9-11-16)18-22-23-19(24(18)21)26-13-14-6-5-7-17(12-14)25-4/h5-12H,13,21H2,1-4H3

InChI Key

FRJDIMNUDCUSAB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=NN=C(N2N)SCC3=CC(=CC=C3)OC

Origin of Product

United States

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